molecular formula C6H11O10P B080565 1-phospho-alpha-D-glucuronic acid CAS No. 13168-11-1

1-phospho-alpha-D-glucuronic acid

Cat. No. B080565
CAS RN: 13168-11-1
M. Wt: 274.12 g/mol
InChI Key: AIQDYKMWENWVQJ-QIUUJYRFSA-N
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Description

Synthesis Analysis

The enzymatic synthesis of dendritic amphoteric α-glucans, which have both glucuronic acid and glucosamine residues, has been reported. These glucans are synthesized using α-D-glucuronic acid 1-phosphate through thermostable phosphorylase-catalyzed glucuronylation processes. This method demonstrates the biochemical pathway for incorporating glucuronic acid into complex structures (Takata et al., 2014).

Molecular Structure Analysis

The structure and dynamics of glucuronic acid derivatives have been explored through various methods, including NMR spectroscopy. Studies have shown that the internal acyl migration reactions of 1-beta-O-acyl glucuronides can lead to the formation of several positional isomers, providing insight into the flexibility and reactivity of the glucuronic acid moiety in biological systems (Johnson et al., 2008).

Chemical Reactions and Properties

1-Phospho-alpha-D-glucuronic acid participates in enzymatic reactions leading to the synthesis of complex molecules. The Lewis-acidic polyoxometalates have been used as reusable catalysts for the synthesis of glucuronic acid esters, indicating the reactivity of the glucuronic acid derivatives under various conditions and their relevance in synthetic chemistry (Bosco et al., 2010).

Scientific Research Applications

Catalytic Synthesis of Glucuronic Acid Esters

  • Lewis-acidic polyoxometalates have been used as catalysts for synthesizing glucuronic acid esters, which have applications in surface-active compounds and bioactive molecules. This catalysis is significant for creating nontoxic prodrugs in cancer therapies (Bosco et al., 2010).

Structural Analysis in Complex Mixtures

  • Kinetic and J-resolved statistical total correlation NMR spectroscopy methods provide structural information on unstable intermediates in complex mixtures, such as acyl glucuronide transacylation reactions. This approach is crucial in analyzing reactions occurring on a minute-to-hour timescale (Johnson et al., 2008).

Glucuronidation Mechanisms

  • Research on the reaction of amines with carbon dioxide to form carbamic acid glucuronides provides insights into the glucuronidation process, an essential mechanism in drug metabolism and elimination in mammalian systems (Schaefer, 2006).

Biochemical Production

  • Escherichia coli BL 21(DE3) has been used for the efficient expression of myo-inositol oxygenase, leading to the conversion of myo-inositol to glucuronic acid. This presents a promising process for glucuronic acid production from agricultural byproducts (Zheng et al., 2014).

Enzymatic Synthesis and Applications

  • Dendritic amphoteric α-glucans with glucuronic acid and glucosamine residues synthesized by thermostable phosphorylase have applications in self-assembling materials at specific pH levels (Takata et al., 2014).

Metabolism in Humans

  • Studies on glucuronic acid metabolism in human subjects have implications for understanding its physiological significance, especially in relation to diseases like arthritis and breast cancer (Fishman et al., 1951).

Novel Enzyme Activity Assays

  • An α-glucuronidase enzyme activity assay adaptable for solid-phase screening has been developed, aiding in the search for α-glucuronidase genes in DNA libraries (Lee et al., 2009).

Enzymatic Phosphorylation

  • Enzymatic phosphorylation of D-glucuronic acid by extracts from seedlings of Phaseolus aureus has been investigated, providing insights into biochemical pathways involving glucuronic acid (Neufeld et al., 1959).

Safety And Hazards

It is advised to avoid dust formation, avoid breathing mist, gas or vapours, and avoid contacting with skin and eye . Use of personal protective equipment is recommended .

Future Directions

The increasing demand for D-glucuronic acid is driving the search for eco-friendlier and more efficient production approaches . Some feasible enzyme engineering strategies are provided, including the application of enzyme immobilized scaffold, enzyme mutation and high-throughput screening . These provide good ideas for the research of D-glucuronic acid biocatalysis .

properties

IUPAC Name

(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-phosphonooxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11O10P/c7-1-2(8)4(5(10)11)15-6(3(1)9)16-17(12,13)14/h1-4,6-9H,(H,10,11)(H2,12,13,14)/t1-,2-,3+,4-,6+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIQDYKMWENWVQJ-QIUUJYRFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(C(C(OC(C1O)OP(=O)(O)O)C(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[C@@H]1([C@@H]([C@H](O[C@@H]([C@@H]1O)OP(=O)(O)O)C(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11O10P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401310626
Record name Glucuronic acid 1-phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401310626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name D-Glucuronic acid 1-phosphate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003976
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

1-phospho-alpha-D-glucuronic acid

CAS RN

13168-11-1
Record name Glucuronic acid 1-phosphate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13168-11-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glucuronic acid 1-phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401310626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name D-Glucuronic acid 1-phosphate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003976
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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